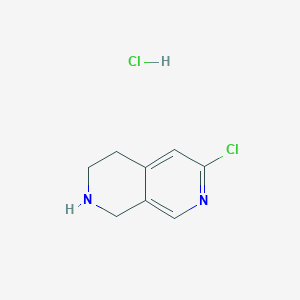

6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-1,2,3,4-tetrahydro-2,7-naphthyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2.ClH/c9-8-3-6-1-2-10-4-7(6)5-11-8;/h3,5,10H,1-2,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCPAVOYVKOMZGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=CN=C(C=C21)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1335053-26-3 | |

| Record name | 6-CHLORO-1,2,3,4-TETRAHYDRO-2,7-NAPHTHYRIDINE, HYDROCHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride: A Key Building Block in Modern Drug Discovery

CAS Number: 1335053-26-3

Authored by [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride, a pivotal heterocyclic intermediate in contemporary pharmaceutical research and development. The document delves into the compound's chemical and physical properties, provides a detailed synthesis protocol, and explores its primary application as a strategic building block in the synthesis of targeted therapeutics, with a particular focus on Bruton's tyrosine kinase (BTK) inhibitors. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and actionable protocols to leverage this versatile molecule in their research endeavors.

Introduction: The Strategic Importance of the Tetrahydro-2,7-naphthyridine Scaffold

The 2,7-naphthyridine core is a privileged scaffold in medicinal chemistry, recognized for its presence in numerous biologically active compounds.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional geometry for interacting with biological targets, while the nitrogen atoms offer sites for hydrogen bonding and salt formation, enhancing solubility and bioavailability. The tetrahydro-derivative, 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine, retains these advantageous features while introducing conformational flexibility and a reactive chlorine atom, making it an exceptionally valuable synthon for library synthesis and lead optimization.

This guide will focus specifically on the hydrochloride salt of this compound, which is the common commercially available form, offering improved stability and handling characteristics.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis.

| Property | Value | Source(s) |

| CAS Number | 1335053-26-3 | [2][3] |

| Molecular Formula | C₈H₁₀Cl₂N₂ | [2] |

| Molecular Weight | 205.09 g/mol | [2] |

| Appearance | White to off-white solid | Typical supplier data |

| Purity | Typically >95% | [4] |

| Storage Conditions | 2-8°C, under inert atmosphere | [3] |

Analytical Characterization:

While specific spectral data can vary slightly between batches and suppliers, typical analytical data for this compound would include:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic proton, and the protons of the tetrahydropyridine ring.

-

¹³C NMR: The carbon NMR would display distinct peaks corresponding to the eight carbon atoms in the molecule.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak consistent with the compound's molecular weight.

-

High-Performance Liquid Chromatography (HPLC): This technique is used to determine the purity of the compound.

Note: Researchers should always refer to the Certificate of Analysis (CoA) provided by the supplier for batch-specific data.

Synthesis of this compound

The synthesis of the 2,7-naphthyridine core can be achieved through various strategies, often involving the construction of one pyridine ring onto a pre-existing one. While a specific, publicly available, step-by-step synthesis protocol for this compound is not readily found in peer-reviewed journals, a general and plausible synthetic approach can be extrapolated from established naphthyridine synthesis methodologies.

One common strategy involves the cyclization of a suitably substituted aminopyridine derivative. The following represents a logical and illustrative synthetic workflow.

Figure 1: A generalized synthetic workflow for the preparation of this compound.

Illustrative Step-by-Step Protocol:

Causality behind experimental choices is highlighted in italics.

-

Step 1: Condensation and Cyclization. A suitable aminopyridine precursor bearing an appropriate side chain for cyclization is reacted with a carbonyl compound or its equivalent. This is a crucial ring-forming step to construct the second pyridine ring of the naphthyridine core.

-

Step 2: Aromatization and Chlorination. The newly formed ring is aromatized, often through an oxidation step. Subsequently, a hydroxyl group on the pyridine ring is converted to a chloro group, typically using a chlorinating agent like phosphorus oxychloride (POCl₃). The introduction of the chlorine atom at the 6-position is key to the molecule's function as a versatile building block, providing a reactive site for subsequent cross-coupling reactions.

-

Step 3: Selective Reduction. The less substituted pyridine ring is selectively reduced to a tetrahydropyridine. This can be achieved using various reducing agents, such as sodium borohydride in the presence of a suitable acid. This step introduces the saturated ring system, which imparts conformational flexibility and allows for further derivatization at the secondary amine.

-

Step 4: Hydrochloride Salt Formation. The free base of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine is dissolved in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of hydrochloric acid. The formation of the hydrochloride salt enhances the compound's stability, crystallinity, and ease of handling, which are critical for its use as a pharmaceutical intermediate.

-

Step 5: Isolation and Purification. The resulting precipitate of this compound is isolated by filtration, washed with a cold solvent, and dried under vacuum. Purity is assessed by HPLC and NMR. Rigorous purification is essential to ensure the absence of impurities that could interfere with subsequent reactions or introduce unwanted byproducts in the final active pharmaceutical ingredient (API).

Application in Drug Discovery: Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors

A primary and highly significant application of this compound is its use as a key intermediate in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors.[1][5][6][7][8] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of B-cells.[1][6] Dysregulation of this pathway is implicated in various B-cell malignancies and autoimmune diseases.[1][6]

The BTK Signaling Pathway:

Figure 2: A simplified diagram of the B-cell receptor (BCR) signaling pathway highlighting the central role of Bruton's tyrosine kinase (BTK).

Synthetic Utility in BTK Inhibitor Synthesis:

This compound serves as a versatile scaffold onto which other pharmacophoric elements of a BTK inhibitor can be appended. The chlorine atom at the 6-position is typically displaced by a nucleophile in a nucleophilic aromatic substitution (SNAᵣ) reaction. The secondary amine in the tetrahydro-pyridine ring provides another point for diversification.

Exemplary Experimental Protocol for BTK Inhibitor Synthesis:

The following is a representative protocol illustrating the use of this compound in a key synthetic step.

-

Step 1: Neutralization of the Hydrochloride Salt. this compound is treated with a suitable base (e.g., triethylamine or diisopropylethylamine) in an appropriate solvent (e.g., dimethylformamide or N-methyl-2-pyrrolidone) to generate the free base in situ. This is a necessary first step as the free secondary amine is required for the subsequent coupling reaction.

-

Step 2: Nucleophilic Aromatic Substitution (SNAᵣ). An appropriate amine-containing building block (R-NH₂) is added to the reaction mixture, often in the presence of a palladium catalyst and a suitable ligand (e.g., Buchwald-Hartwig amination conditions). The reaction is typically heated to drive it to completion. This is the key bond-forming reaction where the pharmacophoric element responsible for binding to the BTK enzyme is introduced at the 6-position of the naphthyridine core.

-

Step 3: Work-up and Purification. Upon completion, the reaction is cooled, diluted with water, and the product is extracted with an organic solvent. The crude product is then purified using column chromatography. Purification is critical to isolate the desired product from starting materials, catalyst residues, and any side products.

-

Step 4: Further Derivatization (Optional). The secondary amine of the tetrahydro-2,7-naphthyridine ring can be further functionalized, for example, by acylation or alkylation, to introduce additional functionalities that can modulate the compound's properties, such as solubility, cell permeability, or metabolic stability.

Figure 3: A workflow illustrating the use of this compound in the synthesis of a BTK inhibitor.

Conclusion and Future Perspectives

This compound has established itself as a valuable and versatile building block in the field of medicinal chemistry. Its utility in the synthesis of potent and selective BTK inhibitors underscores its importance in the development of novel therapeutics for B-cell malignancies and autoimmune disorders. The strategic placement of a reactive chlorine atom and a modifiable secondary amine on a privileged heterocyclic scaffold provides medicinal chemists with a powerful tool for structure-activity relationship (SAR) studies and the optimization of drug candidates. As the quest for more selective and effective targeted therapies continues, the demand for and applications of this key intermediate are poised to grow.

References

- 1. Current Status of Bruton's Tyrosine Kinase Inhibitor Development and Use in B-Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jwpharmlab.com [jwpharmlab.com]

- 3. 6-chloro-1,2,3,4-tetrahydro-2,7-naphthyridine | 1196151-85-5 [chemicalbook.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Discovery of potent and selective reversible Bruton's tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bruton Tyrosine Kinase Inhibitors in B-Cell Malignancies: Their Use and Differential Features - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of selective irreversible inhibitors for Bruton's tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In This Issue, Volume 8, Issue 6 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine HCl

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the core physicochemical properties of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes foundational chemical principles and established analytical methodologies for analogous heterocyclic compounds. It serves as a robust framework for researchers initiating studies on this and related molecules, offering insights into its expected behavior and detailed protocols for its empirical characterization.

Molecular Structure and Chemical Identity

This compound is a heterocyclic compound featuring a tetrahydronaphthyridine core. The structure consists of two fused six-membered rings containing two nitrogen atoms, characteristic of a naphthyridine. The "tetrahydro" designation indicates that one of the rings is saturated. A chlorine atom is substituted on the aromatic pyridine ring. As a hydrochloride salt, one of the basic nitrogen atoms is protonated and associated with a chloride ion.

Key Identifiers:

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 1335053-26-3 | N/A |

| Molecular Formula | C₈H₁₀Cl₂N₂ | N/A |

| Molecular Weight | 205.09 g/mol | N/A |

| Canonical SMILES | C1CNCC2=C1C=C(N=C2)Cl.Cl | N/A |

The presence of a chlorine atom, a lipophilic and electron-withdrawing group, is expected to influence the molecule's electronic distribution, basicity, and overall pharmacological profile. The hydrochloride salt form is typically employed to enhance aqueous solubility and stability of basic drug candidates.

Caption: Chemical structure of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine HCl.

Solubility

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. As a hydrochloride salt of a basic compound, the solubility of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine HCl is expected to be pH-dependent.

Theoretical Considerations

The molecule possesses two basic nitrogen atoms. The salt form suggests that at least one of these is protonated. In aqueous solution, an equilibrium will be established between the ionized (salt) and non-ionized (free base) forms. At low pH, the equilibrium will favor the protonated, more water-soluble species. As the pH increases towards and beyond the pKa of the protonated amine, the equilibrium will shift towards the less soluble free base, potentially leading to precipitation. The presence of the chlorine atom may slightly decrease aqueous solubility compared to the non-halogenated parent compound due to its lipophilic nature.

Experimental Protocol for Solubility Determination

Objective: To determine the equilibrium solubility of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine HCl in various aqueous buffers and organic solvents.

Methodology: Shake-Flask Method (ICH Q6A)

-

Preparation of Media: Prepare a series of buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, 7.4) and select relevant organic solvents (e.g., ethanol, methanol, DMSO, acetonitrile).

-

Sample Preparation: Add an excess amount of the compound to a known volume of each medium in a sealed container.

-

Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: After equilibration, allow the samples to stand to permit the settling of undissolved solids. Centrifuge or filter the supernatant to obtain a clear solution.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Express the solubility in mg/mL or µg/mL for each medium.

Melting Point and Thermal Properties

The melting point is a fundamental physical property that provides an indication of the purity and crystalline nature of a compound. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) offer more detailed insights into the thermal behavior of a substance.

Theoretical Considerations

As a crystalline solid, 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine HCl is expected to have a sharp melting point. The presence of the hydrochloride salt will significantly influence its melting point compared to the free base. DSC analysis can reveal not only the melting endotherm but also other thermal events such as desolvation, polymorphic transitions, or decomposition. TGA can quantify mass loss associated with these events, such as the loss of water or solvent, or decomposition at higher temperatures.

Experimental Protocol for Thermal Analysis

Objective: To determine the melting point and thermal decomposition profile of the compound.

Methodology: DSC and TGA

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into an appropriate DSC or TGA pan.

-

Instrument Setup:

-

DSC: Heat the sample under a controlled nitrogen atmosphere at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 25°C to 300°C).

-

TGA: Heat the sample under a controlled nitrogen atmosphere at a constant rate (e.g., 10°C/min) over a wider temperature range (e.g., 25°C to 500°C) to observe decomposition.

-

-

Data Acquisition: Record the heat flow (DSC) and mass change (TGA) as a function of temperature.

-

Data Analysis:

-

DSC: Determine the onset and peak temperatures of any endothermic or exothermic events. The peak of the melting endotherm is typically reported as the melting point.

-

TGA: Identify the temperatures at which significant mass loss occurs and quantify the percentage of mass lost at each step.

-

Acid Dissociation Constant (pKa)

The pKa value(s) are crucial for understanding the ionization state of a molecule at different pH values, which in turn affects its solubility, permeability, and interaction with biological targets.

Theoretical Considerations

6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine has two nitrogen atoms that can be protonated. The pKa values will quantify the basicity of these nitrogens. The nitrogen in the saturated ring is expected to be more basic (higher pKa) than the nitrogen in the aromatic pyridine ring, as the lone pair of electrons on the latter is part of the aromatic system and less available for protonation. The electron-withdrawing effect of the chlorine atom will likely decrease the basicity (lower the pKa) of the pyridine nitrogen.

Caption: General protonation equilibria for a dibasic compound.

Experimental Protocol for pKa Determination

Objective: To determine the pKa values of the two basic nitrogen atoms.

Methodology: Potentiometric Titration

-

Sample Preparation: Dissolve a known amount of the compound in a suitable solvent, typically water or a co-solvent system (e.g., water/methanol) if solubility is limited.

-

Titration Setup: Use a calibrated pH meter with a suitable electrode. Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) and then back-titrate with a standardized solution of a strong base (e.g., NaOH).

-

Data Acquisition: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the midpoints of the buffer regions in the titration curve. Alternatively, specialized software can be used to calculate the pKa values from the titration data.

Stability

Assessing the chemical stability of a drug candidate is essential to ensure its quality, safety, and efficacy throughout its shelf life. Forced degradation studies are performed to identify potential degradation products and pathways.

Theoretical Considerations

The 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine HCl molecule has several potential sites for degradation. The chloro-substituted pyridine ring may be susceptible to nucleophilic substitution or photodegradation. The tetrahydro-pyridine ring could undergo oxidation. The entire molecule may be susceptible to hydrolysis at extreme pH values and elevated temperatures.

Experimental Protocol for Forced Degradation Studies

Objective: To evaluate the stability of the compound under various stress conditions and identify major degradation products.

Methodology: ICH Q1A(R2) Guidelines

-

Stress Conditions: Subject solutions of the compound to the following conditions:

-

Acidic Hydrolysis: e.g., 0.1 M HCl at 60°C.

-

Basic Hydrolysis: e.g., 0.1 M NaOH at 60°C.

-

Oxidative Degradation: e.g., 3% H₂O₂ at room temperature.

-

Thermal Degradation: Heat the solid compound (e.g., at 80°C) and a solution of the compound.

-

Photostability: Expose the solid and a solution to UV and visible light as per ICH Q1B guidelines.

-

-

Sample Analysis: At specified time points, analyze the stressed samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from all significant degradation products.

-

Data Analysis:

-

Quantify the amount of the parent compound remaining and the amount of each degradation product formed.

-

Identify the structure of major degradation products using techniques like LC-MS/MS and NMR.

-

Propose degradation pathways based on the identified products.

-

Caption: A generalized workflow for the physicochemical characterization of a novel compound.

Conclusion

The physicochemical properties of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine HCl are pivotal to its development as a potential therapeutic agent. This guide has outlined the theoretical underpinnings and provided robust experimental protocols for the comprehensive characterization of its solubility, thermal properties, pKa, and stability. While specific experimental values for this compound are not yet widely reported, the methodologies described herein, drawn from established practices for analogous heterocyclic compounds, provide a clear and scientifically rigorous path for researchers to generate this critical data. A thorough understanding of these properties will enable informed decisions in formulation development, analytical method design, and the overall progression of this compound through the drug discovery and development pipeline.

6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride molecular structure

An In-depth Technical Guide to 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride: Structure, Synthesis, and Application

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest in modern medicinal chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's structural characteristics, outlines a robust synthetic and validation workflow, and discusses its pivotal role as a key intermediate in the development of novel therapeutics.

Introduction: The Strategic Importance of the Tetrahydro-naphthyridine Scaffold

Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, and among them, the naphthyridine core is a recognized privileged structure. The introduction of saturation, as seen in the 1,2,3,4-tetrahydro-2,7-naphthyridine scaffold, imparts a three-dimensional geometry that is highly desirable for enhancing target binding specificity and improving physicochemical properties such as solubility. This compound serves as a versatile intermediate, providing a reactive handle (the chloro group) for further molecular elaboration and a basic nitrogen atom for salt formation, which is beneficial for formulation.[1][2] Its application is particularly prominent in the synthesis of molecules targeting neurological and cardiovascular diseases, as well as in the development of potent enzyme inhibitors.[1][3]

Molecular Structure and Physicochemical Properties

The fundamental identity of a chemical entity is defined by its structure and resulting physical properties. These parameters govern its reactivity, solubility, and suitability for downstream applications.

Chemical Structure

The molecule consists of a fused bicyclic system containing two nitrogen atoms in a 2,7-arrangement. The pyridine ring is substituted with a chlorine atom at the 6-position, while the other ring is a saturated piperidine. As a hydrochloride salt, the most basic nitrogen atom is protonated.

Caption: Molecular structure of this compound.

Physicochemical Data

The key identifiers and properties of this compound are summarized below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 1335053-26-3 | [4][5][6] |

| Molecular Formula | C₈H₁₀Cl₂N₂ | [4][5] |

| Molecular Weight | 205.09 g/mol | [5][6] |

| IUPAC Name | 6-chloro-1,2,3,4-tetrahydro[5][7]naphthyridine hydrochloride | [4] |

| SMILES | Cl.ClC1=NC=C2CNCCC2=C1 | [5] |

| InChI Key | LCPAVOYVKOMZGV-UHFFFAOYSA-N | [4] |

| Appearance | White to off-white powder | [8] |

| Storage | 2-8°C, under inert atmosphere | [5] |

Synthesis and Purification: A Validated Workflow

As a building block, the reliable synthesis and purification of this compound are paramount. While numerous strategies exist for constructing naphthyridine cores, a common and logical approach involves the construction of the chlorinated aromatic ring followed by the formation and reduction of the second ring.[9][10]

Rationale for Synthetic Strategy

The proposed synthesis leverages established transformations in heterocyclic chemistry. The core principle is to first establish the stable, electron-deficient chloro-pyridyl system. Subsequent cyclization and selective reduction of the second ring provide a robust pathway to the desired tetrahydro-naphthyridine. This sequence is often preferable to late-stage chlorination, which can suffer from regioselectivity issues and harsh reaction conditions.

Caption: Proposed synthetic and purification workflow.

Experimental Protocol

Step 1: Synthesis of 6-Chloro-2,7-naphthyridine (Intermediate C) This step often involves the condensation of a suitable aminopyridine with a 1,3-dicarbonyl compound or its equivalent. For instance, a variation of the Friedländer synthesis can be employed.

-

To a solution of 4-amino-2-chloropyridine (1 eq.) in ethanol, add 3,3-diethoxyprop-1-yne (1.2 eq.) and catalytic p-toluenesulfonic acid (0.1 eq.).

-

Reflux the mixture for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the residue via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the aromatic intermediate, 6-Chloro-2,7-naphthyridine.

Step 2: Selective Reduction to 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine (Crude Product E) Selective reduction of the non-chlorinated pyridine ring is crucial. Sodium cyanoborohydride (NaBH₃CN) in an acidic medium is a well-established method for this transformation.[11]

-

Dissolve 6-Chloro-2,7-naphthyridine (1 eq.) in glacial acetic acid.

-

Cool the solution to 0°C in an ice bath.

-

Add sodium cyanoborohydride (3-4 eq.) portion-wise, maintaining the temperature below 10°C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Carefully quench the reaction by the slow addition of aqueous NaOH solution until the pH is >10.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude free base.

Step 3 & 4: Purification and Salt Formation (Final Product H)

-

Purify the crude product from Step 2 by flash column chromatography (Silica gel, Dichloromethane:Methanol gradient).

-

Dissolve the purified free base in a minimal amount of anhydrous diethyl ether.

-

Add a 2M solution of HCl in diethyl ether dropwise with stirring.

-

A precipitate will form. Continue addition until no further precipitation is observed.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to afford this compound as a solid.

Structural Validation and Quality Control

A protocol is only trustworthy if it is self-validating. Confirmation of the final product's identity and purity is non-negotiable and is achieved through a standard battery of analytical techniques.

Caption: Analytical workflow for product validation.

Expected Analytical Data

The following data are predicted for the successful validation of the final product.

-

Mass Spectrometry (ESI+): The primary observable ion will be that of the protonated free base [M+H]⁺.

-

Expected m/z: 170.06 (for C₈H₁₀ClN₂⁺). The characteristic isotopic pattern for one chlorine atom (approx. 3:1 ratio for M and M+2 peaks) must be observed.

-

-

¹H NMR Spectroscopy (400 MHz, DMSO-d₆): The spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The hydrochloride salt form may lead to broad signals for the N-H protons.

-

δ ~8.0-8.2 ppm: Singlet, 1H (aromatic proton on the chloro-pyridine ring).

-

δ ~7.2-7.4 ppm: Singlet, 1H (aromatic proton on the chloro-pyridine ring).

-

δ ~4.0-4.2 ppm: Singlet or AB quartet, 2H (methylene protons adjacent to the aromatic ring, -CH₂-Ar).

-

δ ~3.2-3.4 ppm: Triplet, 2H (methylene protons adjacent to the secondary amine, -CH₂-NH-).

-

δ ~2.8-3.0 ppm: Triplet, 2H (methylene protons, -CH₂-CH₂-NH-).

-

δ (broad): A broad signal for the two N-H protons of the protonated amine.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Gradient elution with Water (0.1% TFA) and Acetonitrile (0.1% TFA).

-

Detection: UV at 254 nm.

-

Expected Result: A single major peak with >95% purity.[5]

-

Applications in Drug Discovery

This compound is not an end product but a critical starting point. Its utility stems from the ability to perform selective chemistry at two key positions:

-

Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the electron-deficient 6-position is susceptible to displacement by various nucleophiles (amines, thiols, alcohols), allowing for the introduction of diverse side chains and the exploration of structure-activity relationships (SAR).

-

N-Functionalization: The secondary amine in the saturated ring can be readily acylated, alkylated, or used in reductive amination reactions to build out vectors targeting different pockets of a biological target.

This dual functionality has made it a valuable building block in programs targeting:

-

Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors: As a key structural component for potential therapeutics in oncology and inflammatory diseases.[3]

-

Central Nervous System (CNS) Agents: The scaffold is present in molecules designed to treat depression, anxiety, and other neurological disorders.[1]

-

Kinase Inhibitors: The tetrahydro-naphthyridine core can serve as a hinge-binding motif in various kinase inhibitor designs.

Conclusion

This compound is a high-value chemical tool for the medicinal chemist. Its defined three-dimensional structure and orthogonal reactive sites provide a reliable platform for the synthesis of complex and biologically active molecules. The robust synthetic and analytical workflows detailed in this guide ensure that researchers can produce and validate this key intermediate with a high degree of confidence, thereby accelerating the drug discovery and development process.[12][13]

References

- 1. This compound [myskinrecipes.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound | 1335053-26-3 [sigmaaldrich.com]

- 5. chemshuttle.com [chemshuttle.com]

- 6. clearsynth.com [clearsynth.com]

- 7. CAS 1196151-85-5 | 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine - Synblock [synblock.com]

- 8. 5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride | 1454667-99-2 [sigmaaldrich.com]

- 9. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines [mdpi.com]

- 10. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride

This guide provides a comprehensive overview of a robust synthetic pathway for 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride, a key building block in contemporary drug discovery. The presented methodology is designed for researchers, medicinal chemists, and process development scientists, offering not only a step-by-step protocol but also a deep dive into the mechanistic rationale and strategic considerations behind each transformation. The synthesis is notable for its efficiency and scalability, commencing from readily available starting materials.

Introduction

The 1,2,3,4-tetrahydro-2,7-naphthyridine scaffold is a privileged heterocyclic motif frequently encountered in the architecture of biologically active molecules. Its rigid, three-dimensional structure provides a versatile framework for the precise spatial orientation of pharmacophoric elements, making it an attractive core for the development of novel therapeutics targeting a range of biological targets. The introduction of a chlorine atom at the 6-position further enhances the synthetic utility of this scaffold, offering a handle for subsequent cross-coupling reactions and diversification of the molecule. This guide will delineate a validated synthetic route to this compound, a stable and readily handleable salt of the active pharmaceutical ingredient (API) intermediate.

Overall Synthetic Strategy

The synthesis commences with the construction of a protected tetrahydronaphthyridinone core, followed by chlorination and subsequent deprotection to yield the target hydrochloride salt. The use of a tert-butyloxycarbonyl (Boc) protecting group for the piperidine nitrogen ensures chemoselectivity in the subsequent chlorination step and facilitates purification of the intermediates.

Caption: Overall synthetic pathway for this compound.

Detailed Synthesis Protocol and Mechanistic Rationale

Step 1: Synthesis of tert-Butyl 6-oxo-1,3,4,7-tetrahydro-2H-2,7-naphthyridine-2-carboxylate

This initial step involves the construction of the core bicyclic naphthyridinone ring system through a condensation and cyclization sequence.

Protocol:

-

To a solution of tert-butyl 4-oxopiperidine-1-carboxylate in an appropriate solvent such as tetrahydrofuran (THF), add a strong base, for instance, lithium diisopropylamide (LDA) or sodium hydride (NaH), at a reduced temperature (e.g., -78 °C for LDA or 0 °C for NaH) to generate the corresponding enolate.

-

Slowly add a solution of 3-cyano-4-methylpyridine to the enolate solution.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

The reaction is then quenched with a proton source, such as water or a saturated aqueous solution of ammonium chloride.

-

The resulting intermediate undergoes spontaneous or acid/base-catalyzed intramolecular cyclization upon workup or heating to form the desired tert-butyl 6-oxo-1,3,4,7-tetrahydro-2H-2,7-naphthyridine-2-carboxylate.

-

The product is isolated and purified by column chromatography on silica gel.

Mechanism & Rationale:

The reaction proceeds via an initial nucleophilic addition of the piperidone enolate to the electrophilic nitrile carbon of 3-cyano-4-methylpyridine. The choice of a strong, non-nucleophilic base like LDA is crucial to ensure complete and regioselective formation of the kinetic enolate of the piperidone. The subsequent intramolecular cyclization is a Thorpe-Ziegler type reaction, where the nitrogen of the pyridine ring attacks the newly formed imine or a related intermediate, leading to the formation of the six-membered dihydropyridine ring fused to the piperidine ring. The Boc protecting group serves to prevent unwanted side reactions at the piperidine nitrogen and enhances the solubility of the intermediates in organic solvents, simplifying purification.

The Therapeutic Potential of Tetrahydro-Naphthyridine Derivatives: A Technical Guide for Drug Discovery

The quest for novel therapeutic agents has led researchers to explore a vast chemical space, with heterocyclic compounds consistently emerging as a fertile ground for drug discovery. Among these, the tetrahydro-naphthyridine scaffold has garnered significant attention due to its structural versatility and wide range of biological activities. This technical guide provides an in-depth exploration of the potential biological activities of tetrahydro-naphthyridine derivatives, with a focus on their anticancer, antimicrobial, and neuroprotective properties. Designed for researchers, scientists, and drug development professionals, this document synthesizes key mechanistic insights, quantitative data, and detailed experimental protocols to facilitate further investigation and development of this promising class of molecules.

Anticancer Activity: Targeting the Machinery of Cell Division

Tetrahydro-naphthyridine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines.[1][2][3] Their primary mechanism of action often involves the inhibition of topoisomerase enzymes, crucial players in DNA replication and repair.[1][2][4]

Mechanism of Action: Topoisomerase Inhibition

Topoisomerases are nuclear enzymes that resolve the topological challenges of DNA during replication, transcription, and recombination.[4] Certain tetrahydro-naphthyridine derivatives act as topoisomerase I inhibitors by stabilizing the covalent complex between the enzyme and DNA. This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks.[4] These DNA lesions trigger cell cycle arrest and ultimately induce apoptosis, or programmed cell death.[4] Some derivatives have also been shown to inhibit topoisomerase II, interfering with DNA replication and leading to cancer cell death.[1][2][5]

Signaling Pathway: Topoisomerase I Inhibition

The following diagram illustrates the mechanism of topoisomerase I inhibition by tetrahydro-naphthyridine derivatives, leading to apoptosis.

References

- 1. mdpi.com [mdpi.com]

- 2. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DNA topoisomerases as molecular targets for anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility Profiling of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride

Abstract

This comprehensive technical guide provides a robust framework for researchers, medicinal chemists, and drug development scientists to determine and understand the solubility characteristics of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride (CAS No: 1335053-26-3).[1][2] Recognizing the critical role of solubility in drug efficacy and formulation, this document moves beyond a simple data sheet to offer detailed, field-proven methodologies for generating reliable solubility profiles. We will delve into the causality behind experimental choices, ensuring that the described protocols are not just a series of steps, but a self-validating system for producing accurate and reproducible results. This guide is structured to empower researchers with the practical knowledge to conduct thermodynamic and kinetic solubility assays, interpret the resulting data, and apply these insights to advance their research and development efforts.

Introduction: The Criticality of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a viable therapeutic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, aqueous solubility is a paramount determinant of a drug's bioavailability and, consequently, its therapeutic effect. For orally administered drugs, dissolution in the gastrointestinal fluids is a prerequisite for absorption into the systemic circulation.[3] Insufficient solubility can lead to low and erratic absorption, resulting in suboptimal drug exposure and diminished efficacy.

This compound, a heterocyclic compound, belongs to the naphthyridine class of molecules which are of significant interest in medicinal chemistry.[4][5] As with many nitrogen-containing heterocyclic compounds, its solubility is anticipated to be pH-dependent.[6][7][8] A thorough understanding of its solubility profile is therefore not just an academic exercise, but a crucial step in its development pathway. This guide will provide the necessary tools to establish a comprehensive solubility profile for this compound, enabling informed decisions in formulation development and lead optimization.

Compound Profile:

| Property | Value | Source |

| Chemical Name | This compound | [1][2] |

| CAS Number | 1335053-26-3 | [1] |

| Molecular Formula | C₈H₁₀Cl₂N₂ | [1] |

| Molecular Weight | 205.088 g/mol | [1] |

Foundational Principles: Thermodynamic vs. Kinetic Solubility

Before delving into experimental protocols, it is essential to distinguish between two key types of solubility measurements: thermodynamic and kinetic.

-

Thermodynamic Solubility (Equilibrium Solubility): This is the true measure of a compound's solubility at equilibrium. It is determined by allowing an excess of the solid compound to equilibrate with a solvent over a sufficient period until the concentration of the dissolved solute is constant.[9] This value is crucial for understanding the maximum achievable concentration of a drug in a given formulation and is a key parameter in biopharmaceutical classification systems (BCS).

-

Kinetic Solubility: This measurement is often employed in high-throughput screening during early drug discovery. It is determined by observing the concentration at which a compound, initially dissolved in a solvent like dimethyl sulfoxide (DMSO), begins to precipitate when added to an aqueous buffer.[10][11][12] While not a true equilibrium value, kinetic solubility provides a rapid assessment of a compound's propensity to remain in solution under non-equilibrium conditions, which can be indicative of its behavior in biological assays.

Caption: Differentiating Thermodynamic and Kinetic Solubility.

Experimental Protocols for Solubility Determination

The following sections provide detailed, step-by-step protocols for determining the thermodynamic and kinetic solubility of this compound.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.[13] It involves saturating a solvent with a compound and then measuring the concentration of the dissolved substance.

Materials and Equipment:

-

This compound (solid powder)

-

Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, DMSO)

-

Scintillation vials or glass tubes with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Analytical balance

Protocol:

-

Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The excess is crucial to ensure that an equilibrium between the solid and dissolved states is achieved.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[9][14]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Centrifuge the vials at a high speed (e.g., 14,000 rpm for 10 minutes) to pellet the remaining solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. For added certainty, filter the supernatant through a 0.22 µm syringe filter.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[14][15] A standard calibration curve of the compound in the same solvent must be prepared for accurate quantification.

-

Calculation: The solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Determination: High-Throughput Method

This method is designed for rapid assessment and is particularly useful when comparing a series of compounds.

Materials and Equipment:

-

This compound stock solution in DMSO (e.g., 10 mM)

-

Aqueous buffer (e.g., PBS at pH 7.4)

-

96-well microtiter plates

-

Automated liquid handler (optional, for high-throughput)

-

Plate shaker

-

Plate reader capable of nephelometry or UV-Vis absorbance measurement

Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of the compound in 100% DMSO.

-

Plate Preparation: Add the aqueous buffer to the wells of a 96-well plate.

-

Compound Addition: Add a small volume of the DMSO stock solution to the buffer-containing wells to achieve the desired final concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.[6]

-

Incubation and Mixing: Immediately mix the plate on a plate shaker for a defined period (e.g., 1-2 hours) at a controlled temperature.[10]

-

Detection of Precipitation:

-

Nephelometry: Measure the light scattering in each well. An increase in light scattering compared to a control (buffer with DMSO only) indicates the formation of a precipitate.[16]

-

UV-Vis Absorbance: After incubation, filter the plate to remove any precipitate. Measure the UV absorbance of the filtrate at the compound's λmax. The concentration is determined from a calibration curve.[16]

-

-

Data Analysis: The kinetic solubility is the highest concentration at which no significant precipitation is observed.

Caption: High-Throughput Kinetic Solubility Workflow.

Data Presentation and Interpretation

The solubility data for this compound should be presented in a clear and organized manner to facilitate interpretation.

Table 1: Thermodynamic Solubility of this compound

| Solvent | pH | Temperature (°C) | Solubility (µg/mL) |

| Deionized Water | ~7 | 25 | [Insert Experimental Data] |

| PBS | 5.0 | 25 | [Insert Experimental Data] |

| PBS | 7.4 | 25 | [Insert Experimental Data] |

| PBS | 9.0 | 25 | [Insert Experimental Data] |

| Ethanol | N/A | 25 | [Insert Experimental Data] |

| Methanol | N/A | 25 | [Insert Experimental Data] |

| DMSO | N/A | 25 | [Insert Experimental Data] |

Table 2: Kinetic Solubility of this compound

| Aqueous Buffer | pH | Temperature (°C) | Kinetic Solubility (µM) |

| PBS | 7.4 | 25 | [Insert Experimental Data] |

Interpretation of Results:

-

pH-Dependent Solubility: A significant variation in solubility across different pH values in the thermodynamic study would confirm the pH-dependent nature of the compound, a common characteristic of basic nitrogen-containing heterocycles.[8] This information is critical for predicting its dissolution behavior in different segments of the gastrointestinal tract.

-

Solvent Selection for Formulation: The solubility data in various organic solvents will guide the selection of appropriate solvent systems for formulation development, such as for preparing solutions for intravenous administration or for creating amorphous solid dispersions to enhance oral bioavailability.

-

Comparison of Thermodynamic and Kinetic Solubility: A large discrepancy between the thermodynamic and kinetic solubility values can indicate that the compound is prone to supersaturation. While kinetic solubility may appear sufficient for in vitro assays, the lower thermodynamic solubility might be the rate-limiting factor for in vivo absorption.

Conclusion

This technical guide has provided a comprehensive framework for determining the solubility of this compound. By following the detailed protocols for thermodynamic and kinetic solubility assays, researchers can generate reliable and reproducible data. The emphasis on the rationale behind experimental choices and the guidance on data interpretation are intended to empower scientists to not only measure but also understand the solubility profile of this compound. These insights are fundamental for making informed decisions throughout the drug discovery and development process, ultimately increasing the probability of success for this promising NCE.

References

- 1. chemshuttle.com [chemshuttle.com]

- 2. clearsynth.com [clearsynth.com]

- 3. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. In-vitro Thermodynamic Solubility [protocols.io]

- 10. enamine.net [enamine.net]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. bioassaysys.com [bioassaysys.com]

- 15. evotec.com [evotec.com]

- 16. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

The Multifaceted Mechanisms of 2,7-Naphthyridine Compounds: A Technical Guide for Researchers

Introduction: The Emergence of the 2,7-Naphthyridine Scaffold in Drug Discovery

The 2,7-naphthyridine core, a unique bicyclic heteroaromatic scaffold, has garnered significant attention in medicinal chemistry due to its versatile biological activities. This guide provides an in-depth technical exploration of the mechanisms of action of 2,7-naphthyridine compounds, tailored for researchers, scientists, and drug development professionals. These compounds have demonstrated a broad spectrum of therapeutic potential, including antitumor, antimicrobial, analgesic, and anticonvulsant effects.[1][2][3] Their efficacy stems from the ability to interact with a variety of molecular targets, primarily protein kinases and bacterial DNA gyrase, thereby modulating critical cellular signaling pathways. This document will dissect these mechanisms, providing a comprehensive overview of the current understanding in the field, supported by experimental evidence and methodologies.

I. Kinase Inhibition: A Primary Mechanism of Action in Oncology

A predominant mechanism through which 2,7-naphthyridine derivatives exert their anticancer effects is the inhibition of various protein kinases. These enzymes play a pivotal role in cell signaling, and their dysregulation is a hallmark of cancer. The rigid 2,7-naphthyridine scaffold serves as an excellent pharmacophore for designing potent and selective kinase inhibitors.

MASTL (Greatwall Kinase): Inducing Mitotic Catastrophe

Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall kinase, is a key regulator of mitotic progression.[4] Upregulation of MASTL is observed in numerous cancers and is associated with poor prognosis.[4][5] 2,7-Naphthyridine-based compounds have emerged as potent inhibitors of MASTL.

Mechanism of Action:

MASTL phosphorylates α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19), which in turn inhibit the tumor suppressor protein phosphatase 2A (PP2A) complexed with its B55 regulatory subunit (PP2A-B55).[4] This inhibition of PP2A-B55 maintains the phosphorylated state of cyclin-dependent kinase 1 (CDK1) substrates, which is essential for mitotic entry and progression.

By inhibiting MASTL, 2,7-naphthyridine compounds prevent the phosphorylation of ENSA/ARPP19, leading to the reactivation of PP2A-B55.[4] Active PP2A-B55 then dephosphorylates CDK1 substrates prematurely, causing mitotic collapse and ultimately leading to a form of programmed cell death known as mitotic catastrophe in cancer cells.[4] This selective eradication of proliferating cancer cells makes MASTL an attractive therapeutic target.

Signaling Pathway:

Caption: MASTL Signaling Pathway Inhibition by 2,7-Naphthyridine Compounds.

MET Tyrosine Kinase: Targeting Tumor Growth and Metastasis

The MET proto-oncogene encodes a receptor tyrosine kinase that, upon binding its ligand hepatocyte growth factor (HGF), activates downstream signaling pathways involved in cell proliferation, survival, and motility.[6] Aberrant MET signaling is a driver in various cancers. 2,7-Naphthyridinone-based compounds have been developed as potent MET kinase inhibitors.[7][8]

Mechanism of Action & Downstream Signaling:

These inhibitors typically bind to the ATP-binding pocket of the MET kinase domain, preventing its autophosphorylation and subsequent activation.[8] This blockade inhibits the downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which are crucial for tumor cell proliferation and survival.[4][6] By inhibiting MET, these compounds can suppress tumor growth and metastasis.

c-Kit and VEGFR-2: Dual Inhibition of Tumor Growth and Angiogenesis

The 2,7-naphthyridone scaffold has also been utilized to develop dual inhibitors of c-Kit and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[9] c-Kit is a receptor tyrosine kinase involved in the development of certain cancers, such as gastrointestinal stromal tumors (GIST).[9][10][11][12] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[13][14]

Mechanism of Action & Downstream Signaling:

By simultaneously inhibiting c-Kit and VEGFR-2, these 2,7-naphthyridine derivatives can exert a dual antitumor effect: directly inhibiting the proliferation of tumor cells dependent on c-Kit signaling and cutting off the tumor's blood supply by blocking angiogenesis.[9] Inhibition of c-Kit blocks downstream pathways like the PI3K/AKT and MAPK pathways, leading to apoptosis and reduced proliferation of cancer cells.[12] Inhibition of VEGFR-2 prevents the activation of signaling cascades that promote endothelial cell proliferation, migration, and survival, which are essential for new blood vessel formation.[13][14][15]

PDK-1: A Nodal Point in Cancer Signaling

3-Phosphoinositide-dependent protein kinase-1 (PDK-1) is a master kinase that plays a central role in the PI3K signaling pathway, a pathway frequently hyperactivated in cancer.[10][11] Substituted benzo[c][10][13]-naphthyridines have been identified as potent inhibitors of PDK-1.[16]

Mechanism of Action & Downstream Signaling:

PDK-1 is responsible for activating a host of downstream kinases, including AKT, p70S6K, and SGK, which are critical for cell growth, proliferation, and survival.[10][12] By inhibiting PDK-1, benzo[c][10][13]naphthyridines effectively shut down these pro-survival signals. X-ray crystallography has revealed that these inhibitors bind to the active site of PDK-1.[14][16]

II. DNA Gyrase Inhibition: A Mechanism for Antimicrobial Activity

Beyond their anticancer properties, 2,7-naphthyridine derivatives have demonstrated promising antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.[17][18] This activity is attributed to the inhibition of bacterial DNA gyrase.

Mechanism of Action:

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and transcription.[17] It introduces negative supercoils into DNA, a process vital for relieving torsional stress during DNA unwinding. 2,7-Naphthyridine derivatives, similar in some respects to quinolone antibiotics, are thought to bind to the DNA-gyrase complex, stabilizing the transient double-strand DNA breaks and trapping the enzyme on the DNA.[17] This leads to a cessation of DNA replication and ultimately bacterial cell death. Molecular dynamics simulations suggest that the planar 2,7-naphthyridine scaffold can intercalate with DNA bases, while other parts of the molecule interact with the enzyme.[18]

III. Experimental Protocols for Mechanistic Studies

To elucidate the mechanisms of action of 2,7-naphthyridine compounds, a variety of in vitro and cell-based assays are employed. Below are representative protocols for key experiments.

Kinase Inhibition Assays

LanthaScreen™ Eu Kinase Binding Assay (for MASTL):

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of the test compound to the kinase.

-

Principle: A terbium-labeled anti-tag antibody binds to the kinase, and a fluorescently labeled tracer binds to the ATP pocket. When the tracer is bound, FRET occurs between the terbium and the tracer. A test compound that displaces the tracer will disrupt FRET.

-

Protocol Overview:

-

Prepare a 4X dilution series of the 2,7-naphthyridine compound in 100% DMSO.

-

Prepare a 2X kinase/antibody mixture in kinase buffer.

-

Prepare a 4X tracer solution in kinase buffer.

-

In a 384-well plate, add 4 µL of the compound dilution, 8 µL of the kinase/antibody mixture, and 4 µL of the tracer solution.

-

Incubate for 1 hour at room temperature.

-

Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 615 nm with excitation at 340 nm.[19]

-

Calculate the emission ratio and determine the IC50 value.

-

ADP-Glo™ Kinase Assay:

This luminescent assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.

-

Principle: After the kinase reaction, remaining ATP is depleted. Then, the ADP produced is converted to ATP, which is used in a luciferase reaction to generate a light signal.

-

Protocol Overview:

-

Set up the kinase reaction in a 96- or 384-well plate containing kinase, substrate, ATP, and the 2,7-naphthyridine inhibitor at various concentrations.

-

Incubate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.

-

Measure luminescence using a plate-reading luminometer.[18][20][21][22]

-

Calculate the percentage of kinase inhibition and determine the IC50 value.

-

Caption: General Workflow for Kinase Inhibition Assays.

DNA Gyrase Supercoiling Assay

This gel-based assay assesses the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

-

Principle: DNA gyrase converts relaxed circular plasmid DNA into its supercoiled form in an ATP-dependent manner. These two forms of DNA can be separated by agarose gel electrophoresis.

-

Protocol Overview:

-

Prepare a reaction mixture containing assay buffer (including ATP), relaxed pBR322 plasmid DNA, and the 2,7-naphthyridine compound at various concentrations.

-

Add DNA gyrase to initiate the reaction. Include a no-enzyme control (relaxed DNA) and a no-inhibitor control (supercoiled DNA).

-

Incubate the reaction at 37°C for 30-60 minutes.

-

Stop the reaction by adding a stop solution/loading dye (containing SDS and EDTA).

-

Run the samples on a 1% agarose gel.

-

Stain the gel with ethidium bromide or another DNA stain and visualize under UV light.[23][24][25]

-

Inhibition is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-inhibitor control.

-

IV. Structure-Activity Relationships (SAR)

The biological activity of 2,7-naphthyridine derivatives is highly dependent on the nature and position of substituents on the core scaffold.

-

For Kinase Inhibition:

-

Substitutions at various positions of the 2,7-naphthyridine ring can significantly impact potency and selectivity. For instance, in a series of cytotoxic naphthyridine derivatives, methyl substitution at the C-6 or C-7 positions was generally more active than at the C-5 position.[26][27]

-

For 2,7-naphthyridinone-based MET inhibitors, the nature of the substituent at the 8-amino position is critical for activity.[7]

-

In a series of 1H-imidazo[4,5-h][9][28]naphthyridin-2(3H)-one based c-Met inhibitors, an N-1 alkyl substituent with a terminal free amino group and a hydrophobic substituted benzyl group at the N-3 position were found to be essential for potent inhibition.

-

-

For Antimicrobial Activity:

-

The antibacterial potency of 2,7-naphthyridine derivatives against S. aureus is suggested to arise from the combination of the 2,7-naphthyridine scaffold and a hydrazone linker, which together form the essential pharmacophore.[17]

-

V. Other Potential Mechanisms of Action

While kinase and DNA gyrase inhibition are the most well-characterized mechanisms, the observed analgesic and anticonvulsant effects of some 2,7-naphthyridine derivatives suggest the involvement of other targets, likely within the central nervous system.[1][2][3] The precise mechanisms for these activities are still under investigation but may involve interactions with ion channels or receptors. For example, studies on other novel heterocyclic compounds with similar activities have pointed towards modulation of sodium and calcium channels, as well as NMDA receptors.[2][29][30][31][32] Further research is needed to elucidate the specific targets of 2,7-naphthyridines in the context of analgesia and anticonvulsion.

Conclusion

The 2,7-naphthyridine scaffold represents a privileged structure in modern drug discovery, giving rise to compounds with diverse and potent mechanisms of action. Their ability to inhibit key kinases involved in cancer progression and bacterial DNA gyrase underscores their therapeutic potential. This guide has provided a comprehensive overview of these mechanisms, supported by signaling pathways and experimental protocols. As research in this area continues, a deeper understanding of the structure-activity relationships and the exploration of novel targets will undoubtedly lead to the development of next-generation therapeutics based on the versatile 2,7-naphthyridine core.

References

- 1. Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview | Semantic Scholar [semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. inspiralis.com [inspiralis.com]

- 4. Frontiers | The Oncogenic Functions of MASTL Kinase [frontiersin.org]

- 5. Mastl kinase, a promising therapeutic target, promotes cancer recurrence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis | Semantic Scholar [semanticscholar.org]

- 7. MASTL: A novel therapeutic target for Cancer Malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Role and significance of c-KIT receptor tyrosine kinase in cancer: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. C-KIT signaling in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 14. assaygenie.com [assaygenie.com]

- 15. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties | MDPI [mdpi.com]

- 18. ADP-Glo™ Kinase Assay [worldwide.promega.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. ADP-Glo™ Kinase Assay [worldwide.promega.com]

- 21. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. bmglabtech.com [bmglabtech.com]

- 23. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 24. profoldin.com [profoldin.com]

- 25. Electrophoretic Analysis of the DNA Supercoiling Activity of DNA Gyrase | Springer Nature Experiments [experiments.springernature.com]

- 26. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Role and significance of c-KIT receptor tyrosine kinase in cancer: A review | Biomolecules and Biomedicine [bjbms.org]

- 29. Analgesic, antiallodynic, and anticonvulsant activity of novel hybrid molecules derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide and 2-(2,5-dioxopyrrolidin-1-yl)butanamide in animal models of pain and epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Evaluation of anticonvulsant and analgesic activity of new hybrid compounds derived from N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)-propanamides and -butanamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. Analgesic and antiallodynic activity of novel anticonvulsant agents derived from 3-benzhydryl-pyrrolidine-2,5-dione in mouse models of nociceptive and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Utility of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine Hydrochloride in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The 2,7-Naphthyridine Scaffold - A Privileged Heterocycle in Medicinal Chemistry

The 2,7-naphthyridine core, a bicyclic heteroaromatic system composed of two fused pyridine rings, represents a "privileged scaffold" in medicinal chemistry.[1] These structures are of significant interest due to their ability to form a wide range of interactions with biological targets, leading to a broad spectrum of pharmacological activities.[2] Derivatives of 2,7-naphthyridine have been investigated for their potential as antitumor, antimicrobial, analgesic, and anticonvulsant agents.[1] The partially saturated version, the 1,2,3,4-tetrahydro-2,7-naphthyridine framework, introduces a three-dimensional geometry while retaining key hydrogen bonding and aromatic interaction features, making it a valuable component in the design of novel therapeutics.

This technical guide focuses on a specific, strategically important derivative: 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride. We will delve into its chemical properties, its pivotal role as a synthetic building block, and the rationale behind its application in the development of next-generation therapeutics, particularly in the realm of autoimmune diseases.

Physicochemical Properties and Handling

A thorough understanding of a building block's physicochemical properties is fundamental to its effective use in synthesis. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1335053-26-3 | [3] |

| Molecular Formula | C₈H₉ClN₂·HCl | [3] |

| Molecular Weight | 205.08 g/mol | [3] |

| Appearance | Solid (form may vary by supplier) | N/A |

| Storage | Store at 2-8°C in an inert atmosphere. | N/A |

Table 1: Physicochemical properties of this compound.

The hydrochloride salt form generally confers improved stability and solubility in polar solvents compared to the free base, which is advantageous for various synthetic manipulations. As a chlorinated heterocyclic amine, appropriate personal protective equipment should be used during handling, and work should be conducted in a well-ventilated fume hood.

Synthetic Utility: A Key Intermediate in the Synthesis of Novel Immunomodulators

The strategic importance of this compound lies in its role as a key intermediate for the synthesis of more complex, biologically active molecules.[4] The chlorine atom at the 6-position is a versatile handle for introducing further molecular diversity, typically through cross-coupling reactions.

A prime example of its application is found in the synthesis of novel compounds for the treatment of autoimmune diseases, as detailed in Chinese patent CN112313228A.[5] In this patent, this compound is utilized in a Buchwald-Hartwig amination reaction.

Workflow for the Synthesis of a Novel Immunomodulator

Figure 1: Synthetic workflow for the preparation of a novel immunomodulator.

Experimental Protocol: Buchwald-Hartwig Amination

The following is a generalized protocol based on the information provided in patent CN112313228A.[5] Specific quantities and reaction parameters should be optimized for each specific application.

-

Reactant Preparation: In a suitable reaction vessel, combine this compound, 5-bromo-isoindoline hydrochloride, a palladium catalyst such as Palladium(II) acetate (Pd(OAc)₂), and a phosphine ligand, for example, (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP).

-

Solvent and Base Addition: Add a suitable aprotic solvent, such as toluene or dioxane. Add a strong, non-nucleophilic base, for instance, sodium tert-butoxide (t-BuONa), to neutralize the hydrochloride salt and facilitate the catalytic cycle.

-

Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to the required temperature (typically 80-120°C) and monitor the reaction progress by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture and perform an aqueous work-up to remove inorganic salts. The organic layer is then dried and concentrated. The crude product is purified using column chromatography on silica gel to yield the desired heteroaryl-heterocyclyl compound.

The Rationale Behind Using the 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine Scaffold

The choice of this particular building block is driven by several key principles in medicinal chemistry:

-

Vectorial Exit Point: The chlorine atom at the 6-position provides a well-defined point for chemical modification. This allows for the systematic exploration of chemical space in a specific region of the molecule, which is crucial for optimizing interactions with a biological target.

-

Modulation of Physicochemical Properties: The introduction of the nitrogen atoms in the bicyclic system, as opposed to a carbocyclic analogue like tetralin, can improve properties such as solubility and metabolic stability. The tetrahydro- portion of the molecule adds a three-dimensional character, which can enhance binding affinity and selectivity.

-

Access to Novel Chemical Space: The 2,7-naphthyridine scaffold is less explored compared to other bicyclic heterocycles like quinolines or indoles. Utilizing this scaffold allows researchers to access novel chemical space and potentially discover compounds with new mechanisms of action or improved therapeutic profiles.

-

Proven Bioactivity of the Scaffold: As previously mentioned, the broader family of naphthyridines has a proven track record of biological activity.[1][2] This provides a strong rationale for its use as a starting point in drug discovery campaigns.

Pharmacological Landscape of Tetrahydronaphthyridine Derivatives

While specific pharmacological data for this compound is not publicly available, the broader class of tetrahydronaphthyridine derivatives has been implicated in a range of therapeutic areas:

-

Antimicrobial Agents: The naphthyridine core is a key feature of several antibacterial drugs, and research continues to explore new derivatives with potent antimicrobial activity.[6]

-

Oncology: The related 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride has been used as an intermediate in the synthesis of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, which have antiproliferative activity and are being investigated as potential cancer therapeutics.

-

Immunology: As demonstrated in the patent example, these scaffolds are being explored for the development of treatments for autoimmune diseases.[5]

-

Neurological Disorders: The structural features of tetrahydronaphthyridines make them suitable for targeting central nervous system (CNS) receptors, and they are being investigated for potential applications in treating neurological and psychiatric conditions.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in modern medicinal chemistry. Its strategic utility is derived from the combination of a privileged heterocyclic core with a reactive handle for further chemical elaboration. The successful application of this intermediate in the synthesis of potential immunomodulators highlights its importance in the quest for novel therapeutics.